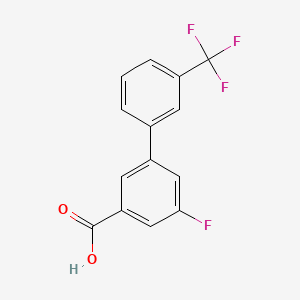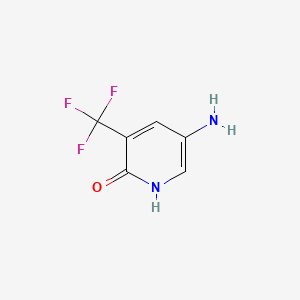![molecular formula C16H16BrNO2 B581745 Benzyl N-[1-(4-bromophenyl)ethyl]carbamate CAS No. 1400644-50-9](/img/structure/B581745.png)
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate is a chemical compound with the molecular formula C16H16BrNO2 . It is also known by other names such as Benzyl 4-bromophenethylcarbamate .
Molecular Structure Analysis
The molecular structure of Benzyl N-[1-(4-bromophenyl)ethyl]carbamate consists of a benzyl group attached to a carbamate group, which is further attached to a 4-bromophenyl group . The InChI code for this compound is InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) .Physical And Chemical Properties Analysis
The molecular weight of Benzyl N-[1-(4-bromophenyl)ethyl]carbamate is 334.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . The exact mass and the monoisotopic mass of the compound are 333.03644 g/mol . The topological polar surface area of the compound is 38.3 Ų . The heavy atom count is 20 .Scientific Research Applications
Thermal Recording Materials
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate is an important structural unit in thermal recording materials. These materials are used in applications such as thermal paper for printing receipts, labels, and other documents. The compound’s stability and compatibility with other components contribute to its effectiveness in this field .
Electrophotographic Photoreceptors
In electrophotography (used in photocopiers and laser printers), photoreceptors play a crucial role. Benzyl N-[1-(4-bromophenyl)ethyl]carbamate derivatives can be incorporated into photoreceptor materials due to their desirable electronic properties. These materials enable efficient light absorption and charge separation, leading to high-quality imaging .
Biologically Active Molecules
Researchers have explored the potential of 4-benzyl-1,1′-biphenyl derivatives as biologically active compounds. These molecules exhibit promising pharmacological activities, including anticancer properties. For instance, they can serve as analogs of CPY17 inhibitors for prostate cancer treatment .
Anticancer Agents
The biphenyl scaffold, which includes benzyl N-[1-(4-bromophenyl)ethyl]carbamate derivatives, has been investigated for its anticancer potential. These compounds may interfere with cancer cell growth and proliferation, making them valuable candidates for drug development .
Base Metal Catalysis
In green synthesis and sustainable chemistry, base metal catalysis is gaining prominence. Benzyl N-[1-(4-bromophenyl)ethyl]carbamate derivatives can participate in multi-component one-pot reactions, providing a versatile platform for constructing complex molecules. These reactions often involve Suzuki couplings and other efficient synthetic methods .
Organic Synthesis
The compound’s accessibility from readily available starting materials makes it attractive for organic synthesis. Researchers can use it as a building block to create more complex molecules, especially those containing biphenyl moieties. The Friedel-Crafts reaction and other catalytic processes are employed in this context .
Future Directions
A study has shown the efficacy of ethyl-4-bromophenyl carbamate on different Rhipicephalus microplus stages implanted in cattle . The compound acted as an ixodicide (lethal effect) when larval stages were sprayed and as a growth regulator when nymphal and adult stages were sprayed . The sum of these effects had a direct impact on the efficacy of the product in the pen test, and future studies will indicate the potential use of this product for tick control .
properties
IUPAC Name |
benzyl N-[1-(4-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-7-9-15(17)10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJWRQFRIPSXMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[1-(4-bromophenyl)ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

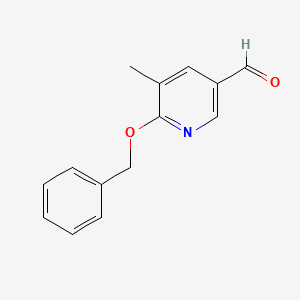
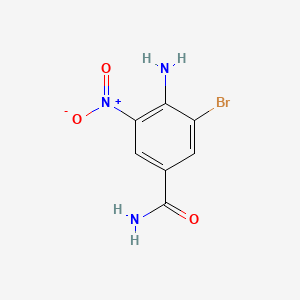
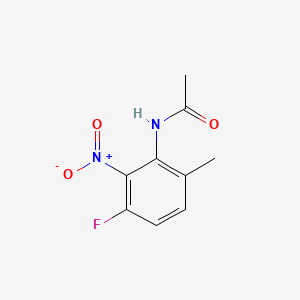

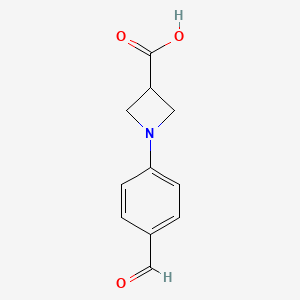
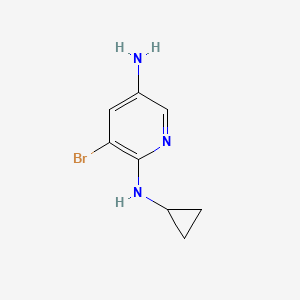
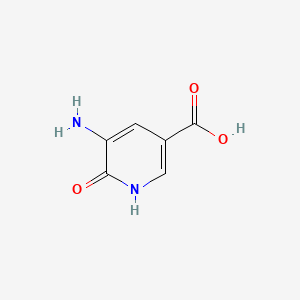

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)



